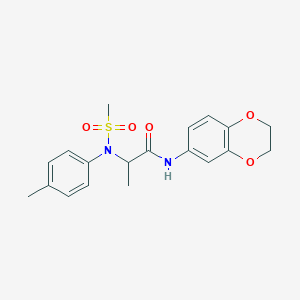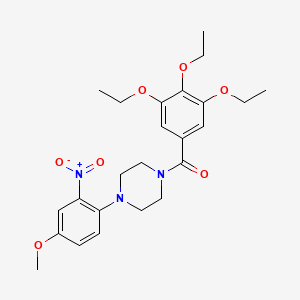
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a β-adrenergic receptor antagonist commonly used in scientific research. This compound is a selective antagonist for the β-1 and β-2 adrenergic receptors, which play an essential role in cardiovascular and respiratory functions.
Wirkmechanismus
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 acts as a competitive antagonist at the β-1 and β-2 adrenergic receptors. By binding to these receptors, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 blocks the action of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has several biochemical and physiological effects. In the cardiovascular system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 decreases heart rate, cardiac output, and blood pressure. In the respiratory system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 causes bronchodilation by relaxing the smooth muscle of the airways. In the central nervous system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has been shown to modulate synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has several advantages for lab experiments. It is a selective antagonist for the β-1 and β-2 adrenergic receptors, which allows for the investigation of the specific roles of these receptors in various physiological processes. 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is also relatively stable and easy to synthesize.
One limitation of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is that it is not a perfect antagonist, and it can have partial agonistic effects at high concentrations. Additionally, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has a relatively short half-life and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 in scientific research. One area of interest is the investigation of the role of β-adrenergic receptors in aging and age-related diseases. Another area of interest is the use of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 in combination with other drugs to target multiple signaling pathways simultaneously. Finally, the development of more selective and potent β-adrenergic receptor antagonists could lead to new therapeutic options for cardiovascular and respiratory diseases.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is widely used in scientific research as a tool to investigate the role of β-adrenergic receptors in various physiological processes. This compound is particularly useful in studying the cardiovascular and respiratory systems, as it can selectively block the β-1 and β-2 adrenergic receptors. 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is also used in neuroscience research to investigate the role of β-adrenergic receptors in synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-13(2)16(9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQWRNCJWBCAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)

![5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4167437.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![1-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone dihydrochloride](/img/structure/B4167467.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4167477.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4167494.png)
![N-(4-methoxyphenyl)-N'-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)ethanediamide](/img/structure/B4167502.png)
